molecular formula C8H9ClO B8655716 Methoxybenzyl chloride

Methoxybenzyl chloride

Cat. No. B8655716
M. Wt: 156.61 g/mol
InChI Key: YVBSAPDHRXHFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735048B2

Procedure details

To a 300 mL-volume Kjeldahl flask, 50 g of benzaldehyde dimethyl acetal and 27.08 g of acetyl chloride were added, and the mixture was stirred at 45° C. for 3 hours. After the reaction, the low boiling point residue was removed under reduced pressure to obtain 49.8 g of α-chlorobenzyl methyl ether.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
27.08 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3](OC)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C([Cl:15])(=O)C>>[CH3:1][O:2][CH:3]([Cl:15])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC(C1=CC=CC=C1)OC
Name
Quantity
27.08 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 45° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the low boiling point residue was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 49.8 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.